molecular formula C28H28N2O5 B11677448 (4E)-4-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione

(4E)-4-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione

Cat. No.: B11677448
M. Wt: 472.5 g/mol
InChI Key: CUDDYXXYXSGCLZ-JJIBRWJFSA-N
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Description

(4E)-4-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 3,4-dimethylphenoxyethanol, which is then reacted with ethoxybenzaldehyde under specific conditions to form the benzylidene intermediate. This intermediate is further reacted with phenylpyrazolidine-3,5-dione under controlled conditions to yield the final product. The reaction conditions often include the use of solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield. Quality control measures are also implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(4E)-4-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (4E)-4-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-4-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.

Properties

Molecular Formula

C28H28N2O5

Molecular Weight

472.5 g/mol

IUPAC Name

(4E)-4-[[4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C28H28N2O5/c1-4-33-26-18-21(17-24-27(31)29-30(28(24)32)22-8-6-5-7-9-22)11-13-25(26)35-15-14-34-23-12-10-19(2)20(3)16-23/h5-13,16-18H,4,14-15H2,1-3H3,(H,29,31)/b24-17+

InChI Key

CUDDYXXYXSGCLZ-JJIBRWJFSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3)OCCOC4=CC(=C(C=C4)C)C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)OCCOC4=CC(=C(C=C4)C)C

Origin of Product

United States

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